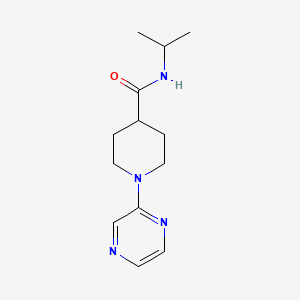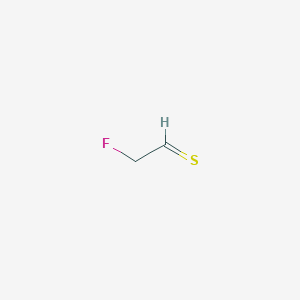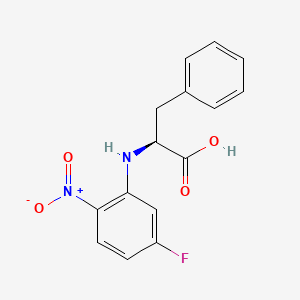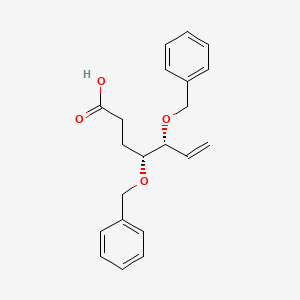![molecular formula C7H9Cl2NO6P2 B12580529 {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) CAS No. 19638-17-6](/img/structure/B12580529.png)
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is a chemical compound with the molecular formula C7H9Cl2NO6P2 It is known for its unique structure, which includes both phosphonic acid and dichlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) typically involves the reaction of 3,5-dichloroaniline with formaldehyde and phosphorous acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents like water or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like:
Mixing: Combining 3,5-dichloroaniline, formaldehyde, and phosphorous acid.
Heating: Maintaining the reaction mixture at the desired temperature.
Purification: Using techniques like crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme Inhibition: Binding to enzymes and preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
- {[(3,4-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
- {[(3,5-Difluorophenyl)amino]methanediyl}bis(phosphonic acid)
Uniqueness
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
19638-17-6 |
|---|---|
Molekularformel |
C7H9Cl2NO6P2 |
Molekulargewicht |
336.00 g/mol |
IUPAC-Name |
[(3,5-dichloroanilino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H9Cl2NO6P2/c8-4-1-5(9)3-6(2-4)10-7(17(11,12)13)18(14,15)16/h1-3,7,10H,(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
ALPQLQJFTUXTFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)


![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)


![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)

